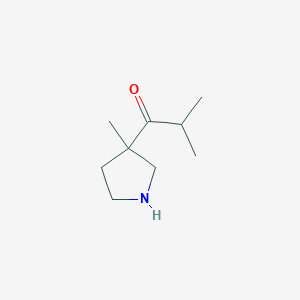
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenoxy group attached to a tetrahydroisoquinoline backbone, which is known for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps. One common method includes the reaction of 3-fluorophenol with a suitable isoquinoline derivative under specific conditions. For instance, the reaction may involve the use of an inorganic base such as potassium carbonate in a solvent like dichloroethane, followed by refluxing for several hours .
Industrial Production Methods
In industrial settings, the preparation of this compound can be optimized for higher yields and safety. For example, replacing potassium t-butoxide with a safer inorganic base can mitigate potential hazards. Additionally, crystallization methods can be employed for product separation, which simplifies the process and reduces environmental impact .
化学反応の分析
Types of Reactions
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism by which 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar phenoxy group and are studied for their herbicidal activity.
Aryloxyacetophenone thiosemicarbazones: These compounds have shown significant biological activity against Toxoplasma gondii.
Uniqueness
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific structural features, such as the fluorophenoxy group attached to the tetrahydroisoquinoline backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H15FN2O |
|---|---|
分子量 |
258.29 g/mol |
IUPAC名 |
5-(3-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C15H15FN2O/c16-10-2-1-3-11(8-10)19-15-5-4-14(17)13-9-18-7-6-12(13)15/h1-5,8,18H,6-7,9,17H2 |
InChIキー |
FAEJZILAUSQIOV-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C(C=CC(=C21)OC3=CC(=CC=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
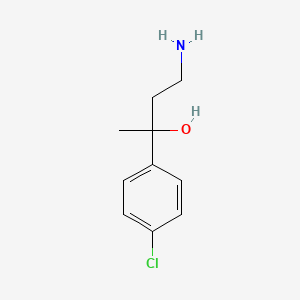
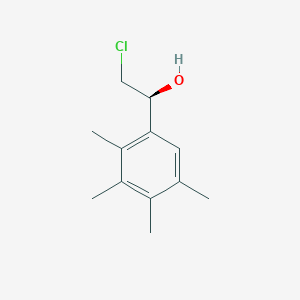
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

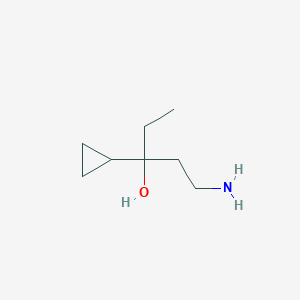
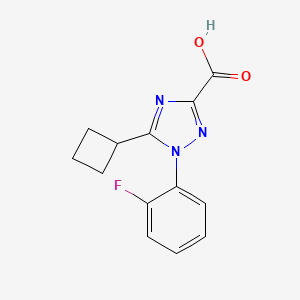
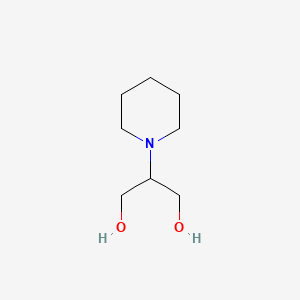


![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
